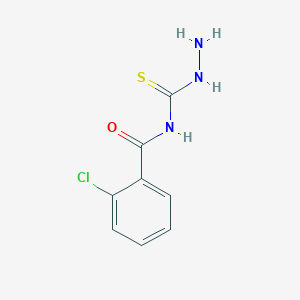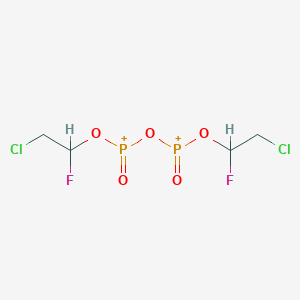
2-Chloro-N-(hydrazinecarbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(hydrazinecarbothioyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydrazinecarbothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(hydrazinecarbothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of hydrazine hydrate. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of green chemistry principles. For example, the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst under ultrasonic irradiation has been reported as an efficient and eco-friendly method .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(hydrazinecarbothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new benzamide derivatives with different substituents .
Scientific Research Applications
2-Chloro-N-(hydrazinecarbothioyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(hydrazinecarbothioyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-N-(hydrazinecarbothioyl)benzamide can be compared with other similar compounds, such as:
2-Chloro-N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide: This compound has a similar structure but contains a hydroxybenzylidene group.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a chloropyridine group instead of a hydrazinecarbothioyl group
Properties
CAS No. |
66479-58-1 |
|---|---|
Molecular Formula |
C8H8ClN3OS |
Molecular Weight |
229.69 g/mol |
IUPAC Name |
N-(aminocarbamothioyl)-2-chlorobenzamide |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-4-2-1-3-5(6)7(13)11-8(14)12-10/h1-4H,10H2,(H2,11,12,13,14) |
InChI Key |
MQRPPZKYZBLJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)

